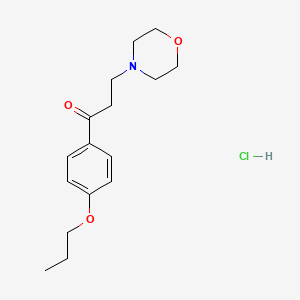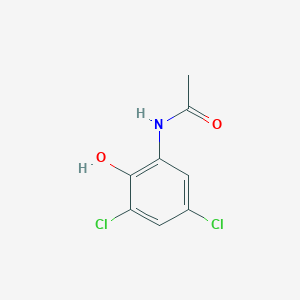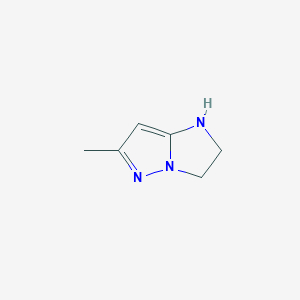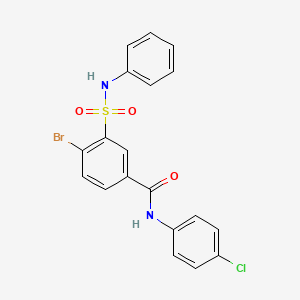![molecular formula C15H13ClN2O3 B1657082 [(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate CAS No. 5538-47-6](/img/structure/B1657082.png)
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate is a chemical compound with the molecular formula C15H13ClN2O2 It is known for its unique structure, which includes a chlorophenyl group and a methoxyphenyl group connected through a carbamate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate typically involves the reaction of 2-chlorobenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the carbamate derivative using phosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl or amine-substituted derivatives.
科学研究应用
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of [(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with signaling pathways related to cell growth and apoptosis .
相似化合物的比较
Similar Compounds
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-ethylphenyl)carbamate: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and methoxyphenyl groups allows for versatile chemical modifications and potential interactions with various biological targets .
属性
CAS 编号 |
5538-47-6 |
|---|---|
分子式 |
C15H13ClN2O3 |
分子量 |
304.73 g/mol |
IUPAC 名称 |
[(E)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H13ClN2O3/c1-20-13-8-6-12(7-9-13)18-15(19)21-17-10-11-4-2-3-5-14(11)16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI 键 |
IWYUZWCVCSLQSM-LICLKQGHSA-N |
手性 SMILES |
COC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2Cl |
SMILES |
COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2Cl |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2Cl |
溶解度 |
17.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Dibenzylamino)-1-oxopropan-2-yl] 2-(4-methylbenzoyl)benzoate](/img/structure/B1656999.png)
![2-[(6-bromonaphthalen-2-yl)oxy]-N,N-bis(2-phenylethyl)acetamide](/img/structure/B1657000.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B1657001.png)
![3-[[2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1657004.png)

![2-[[(2-fluorophenyl)methyl-methylamino]methyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1657007.png)
![N-butyl-2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1657008.png)



![(4E)-4-[(E)-1,3-bis(4-bromophenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B1657013.png)


![2-[5-(2-Fluorophenoxy)pentylamino]ethanol](/img/structure/B1657022.png)
